Brd4-IN-6

Description

Properties

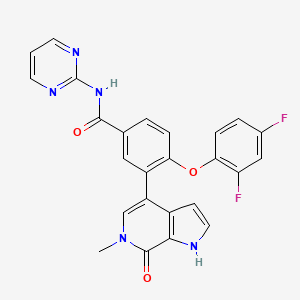

Molecular Formula |

C25H17F2N5O3 |

|---|---|

Molecular Weight |

473.4 g/mol |

IUPAC Name |

4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-N-pyrimidin-2-ylbenzamide |

InChI |

InChI=1S/C25H17F2N5O3/c1-32-13-18(16-7-10-28-22(16)24(32)34)17-11-14(23(33)31-25-29-8-2-9-30-25)3-5-20(17)35-21-6-4-15(26)12-19(21)27/h2-13,28H,1H3,(H,29,30,31,33) |

InChI Key |

BTBMURFSJHIIDB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4=NC=CC=N4)OC5=C(C=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of BRD4 Inhibitors in Cancer Cells

Disclaimer: Information regarding the specific compound "Brd4-IN-6" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the mechanism of action for the broader class of BRD4 inhibitors in cancer cells, drawing on data from well-characterized inhibitors such as JQ1 and NHWD-870.

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] It plays a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to drive the expression of genes involved in cell cycle progression, proliferation, and oncogenesis.[2][4] Dysregulation and overexpression of BRD4 have been implicated in a variety of cancers, making it a promising therapeutic target.[1][4][5][6] BRD4 inhibitors are small molecules that competitively bind to the bromodomains of BRD4, preventing its interaction with acetylated histones and thereby disrupting its function in transcriptional activation.[2]

Core Mechanism of Action

The primary mechanism of action of BRD4 inhibitors is the competitive inhibition of the acetyl-lysine binding pockets within the two bromodomains (BD1 and BD2) of the BRD4 protein. This inhibition leads to the displacement of BRD4 from chromatin, particularly at super-enhancers and promoters of key oncogenes.[7][8]

Key consequences of BRD4 inhibition include:

-

Downregulation of Oncogene Transcription: BRD4 is critically involved in the transcriptional activation of major oncogenes, most notably MYC.[1][2][9] By displacing BRD4 from the super-enhancers that drive MYC expression, BRD4 inhibitors lead to a rapid and potent downregulation of MYC protein levels. This, in turn, induces cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of MYC.[9]

-

Disruption of Cancer Cell Signaling: BRD4 inhibition affects multiple signaling pathways crucial for cancer cell survival and proliferation. This includes the suppression of pathways involved in inflammation, cell cycle control, and apoptosis evasion.[1][5][10]

-

Induction of Apoptosis: By downregulating pro-survival proteins like BCL-2 and upregulating pro-apoptotic proteins, BRD4 inhibitors can trigger programmed cell death in cancer cells.[10]

-

Modulation of the Tumor Microenvironment: Recent studies have shown that BRD4 inhibitors can also impact the tumor microenvironment. For instance, the inhibitor NHWD-870 has been shown to suppress the proliferation of tumor-associated macrophages (TAMs) by downregulating the expression of colony-stimulating factor 1 (CSF1) in tumor cells.[8]

Signaling Pathways Modulated by BRD4 Inhibition

The following diagram illustrates the central role of BRD4 in transcriptional activation and how its inhibition disrupts key cancer-promoting signaling pathways.

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. BRD4 isoforms have distinct roles in tumour progression and metastasis in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 5. Emerging roles of and therapeutic strategies targeting BRD4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Brd4 Inhibition in Gene Regulation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and promising therapeutic targets in oncology and inflammation. These epigenetic readers recognize and bind to acetylated lysine residues on histones, thereby recruiting the transcriptional machinery to specific gene loci. This guide provides a comprehensive overview of the function of BRD4 in gene regulation and the mechanism by which its inhibition can therapeutically modulate these processes. Due to the limited public availability of specific data for the inhibitor Brd4-IN-6 (also known as compound 116 from patent CN107721975A), this document will utilize the well-characterized and archetypal BET inhibitor, JQ1 , as a representative example to illustrate the principles of BRD4 inhibition. This guide will delve into the molecular pathways, present quantitative data on inhibitor efficacy, and provide detailed experimental protocols for the characterization of such compounds.

Introduction: BRD4 as a Master Regulator of Transcription

BRD4 is a ubiquitously expressed member of the BET protein family that plays a pivotal role in orchestrating gene expression. It functions as a molecular scaffold, linking chromatin state to transcriptional output. The protein contains two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a hallmark of active chromatin.[1]

Upon binding to acetylated chromatin, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. This recruitment is crucial for the release of paused RNA Polymerase II (Pol II), a key rate-limiting step in transcription. By phosphorylating the C-terminal domain of Pol II and negative elongation factors, P-TEFb facilitates the transition from transcriptional initiation to productive elongation. This mechanism is particularly important for the expression of genes with super-enhancers, including many key oncogenes like c-MYC, making BRD4 a critical node in cancer cell proliferation and survival.[2][3][4]

Mechanism of Action of BRD4 Inhibitors

Small-molecule inhibitors of BRD4, such as JQ1, are designed to competitively bind to the acetyl-lysine binding pocket of the bromodomains.[1][2] By occupying this pocket, these inhibitors prevent BRD4 from docking onto acetylated histones, effectively displacing it from chromatin. This displacement has two major downstream consequences:

-

Inhibition of Transcriptional Elongation: The eviction of BRD4 from chromatin prevents the recruitment of P-TEFb, leading to the suppression of transcriptional elongation of its target genes. This results in a rapid downregulation of key oncogenic transcripts.[2]

-

Disruption of Super-Enhancers: BRD4 is known to be highly enriched at super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and disease states. BRD4 inhibitors preferentially disrupt the function of these super-enhancers, leading to a selective and potent downregulation of critical cancer drivers.

The overall effect is a profound and selective reprogramming of the cellular transcriptome, leading to cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[2][5]

Quantitative Analysis of BRD4 Inhibition by JQ1

The efficacy of a BRD4 inhibitor is typically quantified through biochemical and cellular assays. Below are representative data for the archetypal BRD4 inhibitor, JQ1.

Table 1: Biochemical Potency of JQ1 against BRD4 Bromodomains

| Bromodomain | Assay Type | IC50 (nM) | Reference |

| BRD4 (BD1) | AlphaScreen | 77 | [6] |

| BRD4 (BD2) | AlphaScreen | 33 | [6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Anti-proliferative Activity of JQ1 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) | Reference |

| NMC 11060 | NUT Midline Carcinoma | Viability Assay | 4 | [6] |

| Hey | Ovarian Cancer | Proliferation Assay | 360 | [5] |

| SKOV3 | Ovarian Cancer | Proliferation Assay | 970 | [5] |

| MCF7 | Luminal Breast Cancer | MTT Assay | ~500 | [7][8] |

| T47D | Luminal Breast Cancer | MTT Assay | ~400 | [7][8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | WST-1 Assay | ~300-500 | [9][10] |

| BT549 | Triple-Negative Breast Cancer | WST-1 Assay | ~300-500 | [9] |

| BxPC3 | Pancreatic Cancer | Clonogenic Assay | ~2000 (IC25) | [11] |

IC50/EC50 values in cellular assays can vary depending on the assay duration, cell density, and specific assay technology used.

Signaling Pathways and Experimental Workflows

BRD4 Signaling Pathway in Gene Transcription

The following diagram illustrates the central role of BRD4 in recruiting the transcriptional elongation machinery and how this process is disrupted by an inhibitor like JQ1.

Caption: BRD4-mediated transcriptional activation and its inhibition.

Experimental Workflow: Assessing Inhibitor-Induced c-MYC Suppression

This diagram outlines a typical experimental workflow to determine the effect of a BRD4 inhibitor on the expression of the downstream target gene, c-MYC, in a cancer cell line.

Caption: Workflow for analyzing c-MYC expression after BRD4 inhibition.

Detailed Experimental Protocols

BRD4-Histone Peptide Binding Assay (AlphaScreen)

This protocol is adapted from established methods for measuring the binding of BRD4 to acetylated histone peptides and its inhibition.[6][12][13][14]

Objective: To determine the IC50 of an inhibitor for the BRD4 bromodomain-acetylated histone interaction.

Materials:

-

Recombinant His-tagged BRD4 bromodomain (BD1 or BD2)

-

Biotinylated tetra-acetylated histone H4 peptide (H4K5ac, K8ac, K12ac, K16ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA

-

Test inhibitor (e.g., JQ1) serially diluted in DMSO

-

384-well white opaque microplates (e.g., ProxiPlate)

Procedure:

-

Prepare a solution of His-tagged BRD4 and biotinylated H4 peptide in assay buffer. The final concentrations should be optimized but are typically in the low nanomolar range (e.g., 20-50 nM).

-

Add 5 µL of the BRD4/H4 peptide mix to each well of a 384-well plate.

-

Add 50 nL of serially diluted test inhibitor in DMSO to the assay wells using a pin tool or acoustic dispenser. For the control wells, add DMSO only.

-

Incubate for 30 minutes at room temperature.

-

Prepare a suspension of Ni-NTA Acceptor beads and Streptavidin Donor beads in assay buffer (e.g., 10 µg/mL each). Add 5 µL of this bead suspension to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision).

-

Data Analysis: The resulting data are normalized to controls (0% inhibition for DMSO, 100% inhibition for a saturating concentration of a known potent inhibitor). The IC50 value is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This protocol outlines a common method to assess the effect of a BRD4 inhibitor on cancer cell viability.[15][16][17][18][19]

Objective: To determine the EC50 of an inhibitor on cell viability in a specific cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF7, SKOV3)

-

Appropriate cell culture medium and supplements

-

Test inhibitor (e.g., JQ1)

-

96-well or 384-well white-walled, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer plate reader

Procedure:

-

Seed cells into the wells of a white-walled multiwell plate at a predetermined optimal density. Allow cells to attach and resume growth overnight.

-

Prepare serial dilutions of the test inhibitor in culture medium.

-

Remove the overnight culture medium and add the medium containing the various concentrations of the inhibitor to the cells. Include vehicle control (DMSO) wells.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells (100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general workflow to assess the occupancy of BRD4 at a specific gene locus, such as the c-MYC enhancer region, and its displacement by an inhibitor.[2][3][20]

Objective: To determine if a BRD4 inhibitor displaces BRD4 from a target gene locus.

Materials:

-

Cancer cell line (e.g., MM.1S)

-

Test inhibitor (e.g., JQ1) and vehicle (DMSO)

-

Formaldehyde (37%) for cross-linking

-

Glycine for quenching

-

Lysis and sonication buffers

-

ChIP-grade anti-BRD4 antibody and isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer and Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting the gene locus of interest (e.g., c-MYC enhancer) and a negative control region.

Procedure:

-

Culture cells to ~80-90% confluency. Treat with the BRD4 inhibitor or DMSO for a specified time (e.g., 4 hours).

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and wash the cells. Lyse the cells to release the nuclei.

-

Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of approximately 200-500 bp.

-

Clarify the lysate by centrifugation. Save a small aliquot as the "input" control.

-

Incubate the remaining lysate overnight at 4°C with the anti-BRD4 antibody or control IgG.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively with a series of wash buffers to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links by heating in the presence of Proteinase K.

-

Purify the immunoprecipitated DNA and the input DNA.

-

Quantify the enrichment of the target DNA sequence using quantitative real-time PCR (qPCR) with primers specific to the c-MYC enhancer region.

-

Data Analysis: Normalize the amount of target DNA in each ChIP sample to its corresponding input sample. Compare the enrichment in the inhibitor-treated sample to the vehicle-treated sample to determine the extent of BRD4 displacement.

Conclusion

BRD4 is a validated and compelling target in drug discovery due to its fundamental role in controlling the expression of key disease-driving genes. Small-molecule inhibitors that competitively block the acetyl-lysine binding function of its bromodomains represent a powerful therapeutic strategy. As exemplified by the extensive data available for JQ1, a thorough characterization of such inhibitors involves a combination of biochemical binding assays, cellular proliferation studies, and target engagement assays like ChIP. The methodologies and data presented in this guide provide a robust framework for researchers and drug developers to understand and prosecute BRD4-targeted therapeutic programs.

References

- 1. JQ1 - Wikipedia [en.wikipedia.org]

- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The BET Inhibitor JQ1 Potentiates the Anticlonogenic Effect of Radiation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ulab360.com [ulab360.com]

- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 18. OUH - Protocols [ous-research.no]

- 19. promega.com [promega.com]

- 20. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Brd4-IN-6: A Technical Overview of its Role in Epigenetic Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic regulator and a promising therapeutic target in various diseases, particularly cancer.[1][2][3] As a member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 plays a pivotal role in gene transcription by recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci.[1][4] Small molecule inhibitors that disrupt this interaction have shown significant therapeutic potential. This document provides a technical overview of Brd4-IN-6, a novel small molecule inhibitor of BRD4. Due to the limited publicly available data on this compound, this guide synthesizes known information about the compound with the broader, well-established principles of BRD4 inhibition to project its mechanism of action and role in modulating epigenetic signaling pathways.

Introduction to this compound

This compound (also referred to as compound 116) is identified as a BRD4 inhibitor in patent literature.[4][5][6] While detailed biological studies and quantitative performance metrics are not extensively published in peer-reviewed literature, its chemical properties are defined. As a specific inhibitor, it is presumed to function by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BRD4, thereby preventing its association with chromatin.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1446232-91-2 | [4][5][6] |

| Molecular Formula | C25H17F2N5O3 | [4][5][7] |

| Molecular Weight | 473.43 g/mol | [4][5][7] |

The Role of BRD4 in Epigenetic Signaling

BRD4 is a multifaceted protein that acts as an epigenetic "reader." It contains two tandem bromodomains (BD1 and BD2) that specifically recognize and bind to acetylated histones, a key epigenetic mark associated with active chromatin states.[1][8] This interaction is fundamental to its role in transcriptional regulation.

Key Functions of BRD4:

-

Transcriptional Elongation: Upon binding to acetylated chromatin at promoters and super-enhancers, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][4] P-TEFb then phosphorylates RNA Polymerase II (Pol II), stimulating the release of paused Pol II and promoting productive transcriptional elongation.[1]

-

Gene Regulation: BRD4 is crucial for the expression of key oncogenes such as MYC, as well as genes involved in cell cycle progression, inflammation, and cell growth.[2][3]

-

Epigenetic Memory: BRD4 remains associated with chromosomes during mitosis, a phenomenon known as "bookmarking," which is thought to facilitate the rapid reactivation of gene expression in daughter cells following cell division.[1]

Presumed Mechanism of Action of this compound

Based on the established mechanism of other BET inhibitors, this compound is expected to act as a competitive antagonist at the bromodomain binding sites. By occupying these pockets, the inhibitor prevents BRD4 from docking onto acetylated histones at gene promoters and enhancers.

This disruption leads to several downstream consequences:

-

Displacement from Chromatin: BRD4 is released from its target sites on the chromatin.

-

Inhibition of P-TEFb Recruitment: The recruitment of the P-TEFb complex to gene promoters is blocked.

-

Downregulation of Target Genes: Transcriptional elongation of BRD4-dependent genes is suppressed, leading to a rapid decrease in the expression of key proto-oncogenes and cell cycle regulators.

The following diagram illustrates the canonical BRD4 signaling pathway and the point of intervention for an inhibitor like this compound.

Methodologies for Characterizing BRD4 Inhibitors

While specific experimental protocols for this compound are not publicly available, the following standard assays are routinely used to characterize and validate novel BRD4 inhibitors.

Biochemical Assays

These assays are designed to quantify the direct binding affinity of an inhibitor to the BRD4 bromodomains.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

-

Principle: This assay measures the proximity between a fluorescently labeled BRD4 protein (e.g., GST-tagged BRD4 detected with a terbium-labeled antibody) and a biotinylated, acetylated histone peptide (detected with streptavidin-XL665).

-

Methodology: In the absence of an inhibitor, BRD4 binds the peptide, bringing the donor (Terbium) and acceptor (XL665) fluorophores close, resulting in a high FRET signal. A competitive inhibitor like this compound will disrupt this interaction, leading to a dose-dependent decrease in the FRET signal. The IC50 value, representing the concentration of inhibitor required to reduce the signal by 50%, is then calculated.

-

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):

-

Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity.

-

Methodology: A tagged BRD4 protein is bound to donor beads, and a biotinylated acetylated histone peptide is bound to streptavidin-coated acceptor beads. Binding of BRD4 to the peptide brings the beads together, generating a luminescent signal. A competitive inhibitor disrupts this interaction, causing a reduction in the signal.

-

Cellular and In Vivo Assays

These experiments validate the inhibitor's effect on biological systems.

-

Western Blotting:

-

Purpose: To confirm the downregulation of BRD4 target proteins.

-

Methodology: Cancer cell lines (e.g., pancreatic cancer lines like PANC-1 or MIAPaCa-2) are treated with varying concentrations of the inhibitor. Cell lysates are then collected, and protein levels of key BRD4 targets, such as c-MYC, are measured using specific antibodies. A successful inhibitor will show a dose-dependent decrease in the target protein.

-

-

Cell Viability and Proliferation Assays (e.g., CCK-8, MTT):

-

Purpose: To measure the anti-proliferative effects of the inhibitor.

-

Methodology: Cells are seeded in multi-well plates and treated with the inhibitor for 24-72 hours. A reagent that is converted into a colored or fluorescent product by metabolically active cells is added. The resulting signal, proportional to the number of viable cells, is measured to determine the inhibitor's effect on cell growth and to calculate GI50 (concentration for 50% growth inhibition).

-

-

Chromatin Immunoprecipitation (ChIP) Assay:

-

Purpose: To demonstrate that the inhibitor displaces BRD4 from specific gene promoters in a cellular context.

-

Methodology: Cells are treated with the inhibitor, and chromatin is cross-linked. The chromatin is then sheared, and an antibody against BRD4 is used to immunoprecipitate BRD4-bound DNA fragments. Quantitative PCR (qPCR) is then performed on these fragments to measure the occupancy of BRD4 at the promoter regions of target genes (e.g., E2F2 or MYC). A successful inhibitor will cause a significant reduction in the amount of promoter DNA pulled down with the BRD4 antibody.

-

-

In Vivo Xenograft Models:

-

Purpose: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Methodology: Human cancer cells are subcutaneously injected into immunodeficient mice.[2] Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor volume and weight are monitored over time to assess the compound's ability to suppress tumor growth in vivo.[2]

-

The diagram below outlines a typical workflow for the discovery and validation of a novel BRD4 inhibitor.

References

- 1. BRD | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound CAS#: 1446232-91-2 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound 1446232-91-2 | MCE [medchemexpress.cn]

- 7. targetmol.com [targetmol.com]

- 8. spandidos-publications.com [spandidos-publications.com]

The Rise of Pyrrolopyridinones: A Technical Guide to the Discovery and Synthesis of Novel BRD4 Inhibitors

For Immediate Release

In the landscape of epigenetic drug discovery, the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases. This technical guide delves into the discovery and synthesis of a promising class of BRD4 inhibitors: the pyrrolopyridinones, exemplified by compounds like Brd4-IN-6. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core aspects of developing these novel inhibitors.

Introduction to BRD4 and Its Role in Disease

BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key genes involved in cell cycle progression, proliferation, and inflammation.[1][2] Dysregulation of BRD4 activity is implicated in various cancers, where it often drives the expression of oncogenes such as c-Myc.[1] Consequently, inhibiting BRD4 has become a compelling strategy to disrupt these pathological gene expression programs. Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains have shown significant therapeutic potential.[1][2]

Discovery of Pyrrolopyridinone-Based BRD4 Inhibitors

The journey to identify potent and selective BRD4 inhibitors has led to the exploration of diverse chemical scaffolds. The pyrrolopyridinone core has proven to be a particularly fruitful starting point for developing highly effective BRD4 inhibitors.

Initial Identification and Screening

The discovery of novel BRD4 inhibitors often begins with high-throughput screening (HTS) of large compound libraries.[3] These campaigns utilize biochemical assays, such as the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), to identify compounds that disrupt the interaction between BRD4 and acetylated histone peptides.[3]

Structure-based virtual screening is another powerful approach that has been successfully employed.[4] This method involves the computational docking of virtual compound libraries into the crystal structure of the BRD4 bromodomain to predict binding affinity and identify potential hits.[4]

Structure-Activity Relationship (SAR) and Optimization

Following the identification of initial hits, a systematic process of chemical modification and biological testing is undertaken to improve potency, selectivity, and pharmacokinetic properties. This iterative process, known as structure-activity relationship (SAR) optimization, is guided by co-crystal structures of inhibitors bound to the BRD4 bromodomain, which reveal key molecular interactions. For the pyrrolopyridinone class, medicinal chemistry efforts have focused on modifying substituents at various positions of the core structure to enhance binding affinity and cellular activity.

Quantitative Data for Representative Pyrrolopyridinone BRD4 Inhibitors

The following table summarizes the inhibitory activities of several representative pyrrolopyridinone-based BRD4 inhibitors, showcasing the potency achieved within this chemical class.

| Compound ID | Target | IC50 (nM) | Assay | Reference |

| Compound 3r (ZLD2218) | BRD4 | 107 | Not Specified | [5] |

| Degrader 32a | BRD4 BD1 | Low nM | Not Specified | |

| ABBV-075 | Pan-BET | See reference | TR-FRET | |

| ABBV-744 | BD2-selective | See reference | TR-FRET |

Note: Specific IC50 values for some compounds are described as "low nanomolar" in the source material without providing a precise value. TR-FRET stands for Time-Resolved Fluorescence Energy Transfer.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and characterization of pyrrolopyridinone BRD4 inhibitors.

General Synthesis Scheme for Pyrrolopyridinone Derivatives

The synthesis of the pyrrolopyridinone core and its derivatives typically follows a multi-step reaction sequence. A generalized scheme is presented below. The specific reagents and conditions would be adapted based on the desired final compound.

Step 1: Formation of the Pyrrolopyridinone Core The synthesis often starts with the construction of the core bicyclic system. This can be achieved through various cyclization strategies, for example, by reacting a substituted pyrrole with a suitable three-carbon building block.

Step 2: Functionalization of the Core Once the core is formed, various functional groups are introduced. This can involve reactions such as Suzuki coupling to introduce aryl or heteroaryl moieties, and nucleophilic aromatic substitution to append other key functionalities.

Step 3: Final Derivatization In the final steps, further modifications are made to the peripheral groups to fine-tune the compound's properties. This may include amide bond formation or other standard organic transformations.

BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen assay is a bead-based, non-radioactive method to measure the inhibition of the BRD4-histone interaction.

Materials:

-

Recombinant GST-tagged BRD4 protein

-

Biotinylated acetylated histone H4 peptide

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test compounds (e.g., this compound)

Procedure:

-

Add test compound at various concentrations to the wells of a 384-well plate.

-

Add a solution containing the GST-tagged BRD4 protein and the biotinylated acetylated histone H4 peptide to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

-

Add a suspension of Glutathione-coated Acceptor beads to each well and incubate in the dark.

-

Add a suspension of Streptavidin-coated Donor beads to each well and incubate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the inhibitory activity of the test compound.

-

Calculate IC50 values by plotting the signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

Materials:

-

Cells expressing BRD4 (e.g., a relevant cancer cell line)

-

Test compound

-

Lysis buffer

-

Equipment for heating samples (e.g., PCR thermocycler)

-

Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)

-

Antibody specific for BRD4

Procedure:

-

Treat cultured cells with the test compound or vehicle control.

-

Harvest and lyse the cells.

-

Divide the cell lysates into aliquots and heat them to a range of temperatures for a short period (e.g., 3 minutes).

-

Centrifuge the heated lysates to pellet the precipitated proteins.

-

Collect the supernatants containing the soluble proteins.

-

Analyze the amount of soluble BRD4 in each sample by Western blotting using a BRD4-specific antibody.

-

A compound that binds to BRD4 will stabilize the protein, resulting in a higher melting temperature (i.e., more soluble BRD4 at higher temperatures) compared to the vehicle-treated control.

Visualizations

BRD4 Signaling Pathway

Caption: Simplified BRD4 signaling pathway and the mechanism of its inhibition.

Experimental Workflow for BRD4 Inhibitor Discovery

Caption: A typical workflow for the discovery of novel BRD4 inhibitors.

Generalized Synthesis of Pyrrolopyridinone BRD4 Inhibitors

Caption: A generalized synthetic route for pyrrolopyridinone BRD4 inhibitors.

References

- 1. Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of small-molecule BRD4 degraders based on pyrrolopyridone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Brd4-IN-6 Target Validation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical therapeutic target in a variety of diseases, most notably cancer. As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histones and other proteins.[1][2][3] This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, thereby driving the expression of key oncogenes such as MYC.[2][4] The aberrant activity of BRD4 is implicated in the pathogenesis of numerous malignancies, including acute myeloid leukemia (AML), multiple myeloma, and various solid tumors, as well as inflammatory diseases and cardiac hypertrophy.[2][3]

Brd4-IN-6 is a novel inhibitor of BRD4, identified as compound 116 in patent CN107721975A. While specific biological data for this compound is not extensively available in the public domain, this guide will provide a comprehensive overview of the target validation process for a BRD4 inhibitor, using data from well-characterized compounds like JQ1 as a proxy. This document will detail the necessary experimental protocols, present quantitative data in a structured format, and provide visual representations of key pathways and workflows to aid researchers in the preclinical validation of BRD4-targeted therapeutics.

Data Presentation: Efficacy of BRD4 Inhibition

The following tables summarize the in vitro and in vivo efficacy of representative BRD4 inhibitors. This data serves as a benchmark for the expected activity of a potent and selective BRD4 inhibitor like this compound.

Table 1: In Vitro Activity of Representative BRD4 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (nM) | Downstream Effect |

| JQ1 | MV4-11 | Acute Myeloid Leukemia | <100 | c-Myc suppression |

| AZD5153 | MV4-11 | Acute Myeloid Leukemia | 5.4 | c-Myc protein modulation |

| Compound 35 | MV4-11 | Acute Myeloid Leukemia | 26 | Antiproliferative |

| Compound 35 | MOLM-13 | Acute Myeloid Leukemia | 53 | Antiproliferative |

| Compound 15 | THP-1 | Acute Myeloid Leukemia | 13 | IL-6 suppression |

Data compiled from publicly available literature.[4][5]

Table 2: In Vivo Efficacy of Representative BRD4 Inhibitors

| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome |

| JQ1 | Xenograft | NUT midline carcinoma | Not specified | Efficacious against tumor growth |

| Compound 14 | Xenograft (MV4-11) | Acute Myeloid Leukemia | 5 and 15 mg/kg, s.c., BID | 50% and 70% reduction in MYC mRNA |

| AZD5153 + AZD6738 | Ovarian Xenograft | Ovarian Cancer | Not specified | Synergistic anti-tumor activity |

Data compiled from publicly available literature.[2][5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a targeted agent. Below are protocols for key experiments in the preclinical assessment of a BRD4 inhibitor.

Cell Viability Assay (MTS/MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the BRD4 inhibitor (e.g., this compound) in growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Target Engagement and Downstream Signaling

-

Cell Lysis: Treat cells with the BRD4 inhibitor for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Treat cells with the BRD4 inhibitor. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 or an isotype control antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a spin column.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known BRD4 target genes (e.g., MYC).

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer the BRD4 inhibitor (formulated in a suitable vehicle) via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule. The control group receives the vehicle only.

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy.

Mandatory Visualizations

Signaling Pathway

Caption: BRD4 signaling pathway and mechanism of inhibition.

Experimental Workflow

Caption: Experimental workflow for BRD4 inhibitor validation.

Logical Relationship

References

- 1. BRD4 - Wikipedia [en.wikipedia.org]

- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BRD4 facilitates replication stress-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the Structural Basis of Brd4-IN-6 Binding to BRD4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural and molecular underpinnings of how inhibitors, exemplified by Brd4-IN-6, interact with Bromodomain-containing protein 4 (BRD4). BRD4, a key epigenetic reader, plays a pivotal role in transcriptional regulation and is a prime therapeutic target in oncology and inflammatory diseases. Understanding the precise mechanisms of inhibitor binding is crucial for the development of next-generation therapeutics with enhanced potency and selectivity.

BRD4: A Key Regulator of Gene Expression

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, characterized by the presence of two tandem bromodomains (BD1 and BD2) at its N-terminus. These bromodomains are highly conserved protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers BRD4 to chromatin, where it acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II, promoting the release of paused polymerase and facilitating transcriptional elongation of target genes, including key oncogenes like c-Myc and pro-inflammatory genes regulated by NF-κB.

The Structural Basis of BRD4 Inhibition

The therapeutic potential of targeting BRD4 has led to the development of numerous small molecule inhibitors. These inhibitors, including this compound (also known as compound 116 from patent CN107721975A), function by competitively binding to the acetyl-lysine binding pocket within the bromodomains of BRD4. This competitive inhibition prevents BRD4 from associating with acetylated histones, thereby displacing it from chromatin and disrupting its transcriptional regulatory functions.

The acetyl-lysine binding pocket of BRD4's bromodomains is a deep, hydrophobic cavity. A highly conserved asparagine residue (Asn140 in BD1) at the base of this pocket forms a critical hydrogen bond with the acetylated lysine of histone tails. Potent BRD4 inhibitors are designed to mimic this interaction. For instance, the well-characterized inhibitor JQ1 fits snugly into this pocket, with its triazole nitrogen forming a hydrogen bond with the side chain of Asn140, mimicking the acetyl-lysine interaction. The rest of the inhibitor molecule typically makes extensive van der Waals and hydrophobic interactions with the surrounding residues of the binding pocket, contributing to its high affinity and specificity.

While a specific co-crystal structure for this compound with BRD4 is not publicly available, its inhibitory action is predicated on the same principle of competitive binding within the acetyl-lysine pocket. Structural studies of other inhibitors provide a robust framework for understanding the binding mode of this compound.

Quantitative Analysis of BRD4 Inhibitor Binding

The binding affinity of inhibitors to BRD4 is a critical parameter for their development as therapeutic agents. Various biophysical and biochemical assays are employed to quantify this interaction. The table below summarizes representative quantitative data for well-characterized BRD4 inhibitors, illustrating the range of potencies achieved.

| Inhibitor | Assay Type | Target Domain(s) | IC50 (nM) | Kd (nM) | Reference |

| (+)-JQ1 | AlphaScreen | BRD4(BD1) | 77 | - | |

| (+)-JQ1 | Isothermal Titration Calorimetry (ITC) | BRD4(BD1) | - | 50 | |

| I-BET726 | Surface Plasmon Resonance (SPR) | BRD4 | - | 23 | |

| I-BET726 | Isothermal Titration Calorimetry (ITC) | BRD4 | - | 4.4 | |

| DC-BD-03 | AlphaScreen | BRD4(BD1) | 2010 | - | |

| Compound 2 | AlphaScreen | BRD4(BD1) | 600 | - | |

| Compound 5 | AlphaScreen | BRD4(BD1) | 3460 | - | |

| Compound 6 | AlphaScreen | BRD4(BD1) | 4660 | - |

Experimental Protocols for Characterizing BRD4-Inhibitor Interactions

Detailed and robust experimental protocols are essential for accurately characterizing the binding of inhibitors like this compound to BRD4. Below are methodologies for key assays used in the field.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is a high-throughput method for measuring competitive binding.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated ligand (e.g., a histone peptide or a known inhibitor) binds to a tagged BRD4 protein (e.g., GST- or His-tagged). Upon excitation, the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. A test compound that competes with the biotinylated ligand for binding to BRD4 will disrupt this proximity, leading to a decrease in the signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS).

-

Dilute GST-tagged BRD4 protein and a biotinylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac) to their optimal concentrations (determined through titration experiments) in the assay buffer.

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then dilute further in the assay buffer.

-

-

Assay Procedure (384-well format):

-

Add 2.5 µL of the diluted test inhibitor or DMSO (for control wells) to the assay plate.

-

Add 5 µL of the diluted biotinylated histone peptide to all wells.

-

Add 5 µL of the diluted GST-tagged BRD4 protein to all wells except the negative control wells.

-

Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.

-

Add a mixture of Glutathione-coated donor beads and Streptavidin-coated acceptor beads (pre-incubated in the dark) to all wells.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The signal is measured as Alpha counts. The percentage of inhibition is calculated relative to the high (no inhibitor) and low (no BRD4) controls.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay suitable for high-throughput screening.

Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2). The BRD4 protein is typically labeled with the donor (e.g., via an anti-tag antibody), and a biotinylated ligand binds to streptavidin-labeled with the acceptor. When the ligand binds to BRD4, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a TR-FRET assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 400 mM KF, 0.5 mM CHAPS, 0.05% BSA).

-

Prepare solutions of His-tagged BRD4, biotinylated histone peptide, anti-His-Tb cryptate, and streptavidin-d2 in the assay buffer. Optimal concentrations should be determined by titration.

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Procedure (384-well format):

-

Add the test inhibitor to the assay plate.

-

Add a mixture of His-tagged BRD4 and biotinylated histone peptide.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of anti-His-Tb cryptate and streptavidin-d2.

-

Incubate at room temperature for 1-3 hours.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities.

-

IC50 values are calculated similarly to the AlphaScreen assay.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events.

Principle: One of the binding partners (e.g., BRD4) is immobilized on a sensor chip. The other partner (the analyte, e.g., the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Detailed Protocol:

-

Immobilization:

-

Immobilize recombinant BRD4 protein onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

-

The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The protein is injected over the activated surface, followed by a deactivation step with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP+).

-

Inject the inhibitor solutions over the immobilized BRD4 surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

-

-

Data Analysis:

-

The sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka and kd).

-

The dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the inhibitor is titrated into a solution of the BRD4 protein in a sample cell. The heat released or absorbed upon binding is measured by a sensitive calorimeter.

Detailed Protocol:

-

Sample Preparation:

-

Dialyze both the BRD4 protein and the inhibitor into the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.

-

Accurately determine the concentrations of the protein and inhibitor solutions.

-

-

ITC Experiment:

-

Load the BRD4 solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields the heat change per injection.

-

Plotting the heat change per mole of injectant against the molar ratio of inhibitor to protein generates a binding isotherm.

-

Fitting the binding isotherm to a suitable

-

The Impact of BRD4 Inhibition on Global Chromatin Accessibility: A Technical Guide

Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound designated "Brd4-IN-6". The following guide provides a comprehensive overview of the effects of well-characterized BRD4 inhibitors (e.g., JQ1, I-BET compounds) on global chromatin accessibility, serving as a proxy for understanding the potential impact of novel BRD4-targeting molecules.

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that plays a pivotal role in regulating gene expression by binding to acetylated histones at promoters and enhancers.[1][2] Its inhibition has emerged as a promising therapeutic strategy in various diseases, particularly cancer.[3][4][5] This technical guide explores the effects of BRD4 inhibition on global chromatin accessibility, providing researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action and the methodologies used for its study.

Core Mechanism of BRD4 and its Inhibition

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[2] It utilizes its two tandem bromodomains (BD1 and BD2) to recognize and bind to acetylated lysine residues on histone tails, primarily on histones H3 and H4.[6][7][8] This interaction is crucial for the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) to gene promoters. P-TEFb then phosphorylates RNA Polymerase II, stimulating transcriptional elongation.[3][9] BRD4 is also a key component of super-enhancers, which are large clusters of enhancers that drive the expression of genes crucial for cell identity and disease.[5]

BRD4 inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby displacing it from chromatin.[10] This displacement prevents the recruitment of the transcriptional machinery, leading to the downregulation of BRD4 target genes, many of which are key oncogenes like MYC.[3][11]

Effects of BRD4 Inhibition on Chromatin and Gene Expression

The inhibition of BRD4 leads to significant changes in the epigenetic landscape and gene expression programs of cells. These effects are multifaceted and can be observed at the level of chromatin accessibility, histone modifications, and transcriptional output.

Data Presentation: Summary of Quantitative Effects

The following tables summarize the general quantitative effects observed upon treatment with BRD4 inhibitors, based on data from various studies.

| Parameter | Effect of BRD4 Inhibition | Typical Quantitative Change | Key Target Genes Affected | References |

| Global Chromatin Accessibility (ATAC-seq) | Predominantly decreased accessibility at BRD4-bound enhancers and super-enhancers. | Varies by cell type and locus; can be a >2-fold reduction in peak intensity. | MYC, FOSL1, RUNX2 | [12][13] |

| BRD4 Occupancy (ChIP-seq) | Significant reduction in BRD4 binding at promoters and enhancers. | >50% reduction in BRD4 peaks at many target sites. | Genes associated with cell cycle and proliferation. | [14][15][16] |

| H3K27ac Levels (ChIP-seq) | Decrease in H3K27ac marks at super-enhancers. | Locus-dependent reduction in H3K27ac signal. | Super-enhancer-driven oncogenes. | [14][17] |

| Gene Expression (RNA-seq) | Downregulation of a specific subset of genes, often associated with cell growth and proliferation. | Log2 fold change < -1 for key oncogenes. | MYC, BCL2, CDK6 | [11][12] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of BRD4 action and its inhibition.

Caption: A simplified workflow for ATAC-seq experiments.

Caption: A generalized workflow for ChIP-seq experiments.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of changes in chromatin accessibility. Below are protocols for key experiments used to study the effects of BRD4 inhibitors.

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)

ATAC-seq is a powerful method for mapping genome-wide chromatin accessibility.[18][19][20][21] It utilizes a hyperactive Tn5 transposase to preferentially insert sequencing adapters into open chromatin regions.[21]

Protocol Outline:

-

Cell Preparation:

-

Harvest approximately 50,000 cells per sample.

-

Wash the cells with ice-cold PBS.

-

-

Nuclei Isolation:

-

Lyse the cells in a buffer containing non-ionic detergents (e.g., NP-40 or IGEPAL CA-630) to release the nuclei.[22]

-

Pellet the nuclei by centrifugation.

-

-

Transposition Reaction:

-

Resuspend the nuclei in a transposition reaction mix containing the Tn5 transposase and tagmentation buffer.

-

Incubate at 37°C for 30 minutes to allow for the cutting of accessible DNA and ligation of sequencing adapters.[22]

-

-

DNA Purification:

-

Purify the tagmented DNA using a DNA purification kit (e.g., Qiagen MinElute).[22]

-

-

Library Amplification:

-

Amplify the purified DNA using PCR with primers that recognize the ligated adapter sequences. The number of cycles should be minimized to avoid amplification bias.[22]

-

-

Sequencing and Data Analysis:

-

Sequence the amplified library on a high-throughput sequencing platform.

-

Align the reads to a reference genome and perform peak calling to identify regions of open chromatin.

-

Differential accessibility analysis between control and BRD4 inhibitor-treated samples can then be performed.

-

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq)

ChIP-seq is used to identify the binding sites of specific proteins, such as BRD4, across the genome.[23]

Protocol Outline:

-

Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Fragmentation:

-

Lyse the cells and isolate the nuclei.

-

Fragment the chromatin to a size range of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).[9]

-

-

Immunoprecipitation:

-

Reverse Cross-linking and DNA Purification:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.[24]

-

Purify the DNA.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library and analyze the data to identify protein binding sites.

-

DNase I Hypersensitive Sites sequencing (DNase-seq)

DNase-seq is another method to map regions of open chromatin by identifying sites that are sensitive to cleavage by the DNase I enzyme.[26][27]

Protocol Outline:

-

Nuclei Isolation:

-

Isolate nuclei from the cells of interest.[27]

-

-

DNase I Digestion:

-

Treat the nuclei with varying concentrations of DNase I to achieve optimal digestion.[28]

-

The goal is to digest the DNA in open chromatin regions while leaving the DNA in condensed chromatin intact.

-

-

DNA Purification and Size Selection:

-

Purify the DNA from the digested nuclei.

-

Select for smaller DNA fragments, which are enriched in regions of DNase I hypersensitivity.[29]

-

-

Library Preparation and Sequencing:

-

Ligate sequencing adapters to the ends of the DNA fragments.

-

Amplify the library via PCR.

-

Sequence the library and map the reads to a reference genome to identify DNase I hypersensitive sites.

-

Conclusion

Inhibition of BRD4 profoundly impacts the chromatin landscape, primarily by reducing accessibility at enhancers and super-enhancers, which leads to the transcriptional repression of key target genes. The methodologies of ATAC-seq, ChIP-seq, and DNase-seq are indispensable tools for elucidating the precise molecular consequences of BRD4 inhibition. While no specific data exists for "this compound," the principles and experimental approaches outlined in this guide provide a robust framework for investigating the effects of any novel BRD4 inhibitor on global chromatin accessibility.

References

- 1. Generation of a Cellular Reporter for Functional BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Targeting BRD4: Potential therapeutic strategy for head and neck squamous cell carcinoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromodomain Protein Brd4 Associated with Acetylated Chromatin Is Important for Maintenance of Higher-order Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal-induced Brd4 release from chromatin is essential for its role transition from chromatin targeting to transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bromodomain Containing Protein 4 (BRD4) Regulates Expression of its Interacting Coactivators in the Innate Response to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BRD4 orchestrates genome folding to promote neural crest differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Validate User [ashpublications.org]

- 17. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for assay of transposase accessible chromatin sequencing in non-model species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assay for Transposase-Accessible Chromatin with High-Throughput Sequencing (ATAC-Seq) Protocol for Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]

- 20. Assay for Transposase-Accessible Chromatin with High-Throughput Sequencing (ATAC-Seq) Protocol for Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]

- 22. ATAC-seq (assay for transposase-accessible chromatin followed by high-throughput sequencing) [bio-protocol.org]

- 23. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 24. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 25. clyte.tech [clyte.tech]

- 26. encodeproject.org [encodeproject.org]

- 27. DNase-seq: a high-resolution technique for mapping active gene regulatory elements across the genome from mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. genome.ucsc.edu [genome.ucsc.edu]

- 29. academic.oup.com [academic.oup.com]

Preliminary In Vitro Assessment of BRD4 Inhibitor Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the in vitro assessment of Bromodomain-containing protein 4 (BRD4) inhibitors. Due to the limited public availability of specific data for a compound designated "Brd4-IN-6," this document utilizes a well-characterized and prototypical BRD4 inhibitor, JQ1, as a representative example to illustrate the experimental methodologies and data presentation requested. The principles and techniques described herein are broadly applicable to the preclinical evaluation of novel BRD4-targeting compounds.

Introduction to BRD4 Inhibition

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression, particularly for genes involved in cell cycle progression and cancer cell proliferation.[1] BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails, which facilitates the recruitment of transcriptional machinery to chromatin.[1] This process drives the expression of key oncogenes such as c-Myc and anti-apoptotic proteins like Bcl-2.[2][3] Consequently, small-molecule inhibitors that target the bromodomains of BRD4 have shown significant therapeutic promise in various cancers.[1]

This guide details the preliminary in vitro assessment of such inhibitors, focusing on quantifying their efficacy and elucidating their mechanism of action at a cellular and molecular level.

Quantitative Efficacy of a Representative BRD4 Inhibitor (JQ1)

The in vitro efficacy of a BRD4 inhibitor is typically determined through a series of biochemical and cell-based assays. The following tables summarize key quantitative data for the representative inhibitor, JQ1.

Table 1: Biochemical Assay Data for JQ1

| Assay Type | Target | Metric | Value | Reference |

| AlphaScreen | BRD4(BD1) | IC50 | 77 nM | [4] |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BRD4(BD1) | IC50 | ~50 nM | [5] |

Table 2: Cell-Based Assay Data for JQ1

| Cell Line | Assay Type | Metric | Value | Reference |

| MV4-11 (Acute Myeloid Leukemia) | Cell Viability (MTT/MTS) | IC50 | < 100 nM | [6] |

| DU145 (Prostate Cancer) | Cell Viability | IC50 | 10-40 µM | [7] |

| LNCaP (Prostate Cancer) | Cell Viability | IC50 | 100-400 nM | [7] |

| A431 (Skin Squamous Cell Carcinoma) | Cell Proliferation | - | Inhibition Observed | [2] |

| Various Cancer Cell Lines (55 total) | Cell Viability | IC50 | Varies | [6] |

Core Signaling Pathway of BRD4 Action

BRD4 plays a pivotal role in transcriptional activation. It binds to acetylated histones at enhancers and promoters, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to the productive elongation of transcripts for key downstream target genes like c-Myc and Bcl-2.

References

- 1. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain protein BRD4 promotes cell proliferation in skin squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the BRD4 Inhibitor JQ1 in Cell Culture

For research use only.

Introduction

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a critical role in the regulation of gene transcription. It is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of target genes.

BRD4 is particularly important for the transcription of key oncogenes, such as c-Myc, and is therefore a major therapeutic target in various cancers.[1][2][3][4] Small molecule inhibitors that target the bromodomains of BET proteins, such as JQ1, have been developed to disrupt the interaction between BRD4 and acetylated histones. This disruption leads to the downregulation of BRD4 target genes, resulting in cell cycle arrest, induction of apoptosis, and suppression of tumor growth in various cancer models.[1][2][4]

These application notes provide detailed protocols for the use of JQ1, a potent and specific BET bromodomain inhibitor, in cell culture experiments. While the user initially inquired about "Brd4-IN-6," publicly available experimental data and protocols for this specific compound are limited. Therefore, we are providing protocols for the well-characterized and widely used BRD4 inhibitor, JQ1, as a representative example for researchers, scientists, and drug development professionals.

Product Information

| Product Name | JQ1 |

| Target | Bromodomains of BET family proteins (BRD2, BRD3, BRD4, BRDT) |

| Formulation | Crystalline solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Data Presentation

Table 1: In Vitro Activity of JQ1 in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of JQ1 in a selection of cancer cell lines after 72 hours of treatment. These values demonstrate the potent anti-proliferative activity of JQ1 across different cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Endometrioid Carcinoma | 0.41 | [1] |

| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 | [1] |

| OVK18 | Ovarian Endometrioid Carcinoma | 10.36 | [1] |

| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | [1] |

| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 | [1] |

| HEC265 | Endometrial Endometrioid Carcinoma | 2.72 | [1] |

| H1975 | Lung Adenocarcinoma | < 5 | [5] |

| MCF7 | Luminal Breast Cancer | Not specified, but effective | [6] |

| T47D | Luminal Breast Cancer | Not specified, but effective | [6] |

| DV90 | KRAS mutant NSCLC | Not specified, but effective | [7] |

| H1373 | KRAS mutant NSCLC | Not specified, but effective | [7] |

Note: IC50 values can vary depending on the cell line, assay conditions, and duration of treatment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.

Experimental Protocols

Cell Viability Assay (MTT or CCK-8)

This protocol describes a method to assess the effect of JQ1 on cancer cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

JQ1 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[2]

-

Prepare serial dilutions of JQ1 in complete culture medium. A typical concentration range to test is 0.01 µM to 50 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest JQ1 concentration.

-

Remove the overnight culture medium and add 100 µL of the JQ1 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[2]

-

For MTT assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

For CCK-8 assay:

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of c-Myc and BRD4

This protocol details the detection of changes in c-Myc and BRD4 protein levels following JQ1 treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

JQ1 (dissolved in DMSO)

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against c-Myc, BRD4, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with JQ1 at the desired concentration (e.g., 1 µM) or vehicle control for various time points (e.g., 6, 12, 24, 48 hours).[6]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-